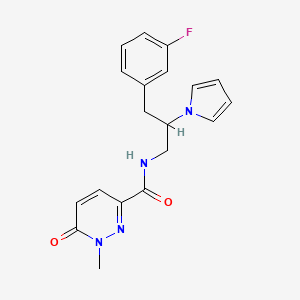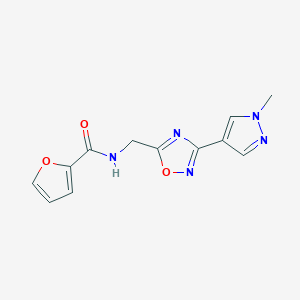
(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H25ClN2O2S and its molecular weight is 416.96. The purity is usually 95%.
BenchChem offers high-quality (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of new pyridine derivatives involving condensation reactions and their subsequent evaluation against various strains of bacteria and fungi has been reported. This suggests that similar compounds, including "(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride," could be explored for their antimicrobial potential (Patel, Agravat, & Shaikh, 2011).
Antagonists of G Protein-Coupled Receptors
Research into small molecule antagonists of G protein-coupled receptors (GPCRs) highlights the pharmacological relevance of compounds with complex molecular structures, including piperazine and thiophene moieties. These studies often aim at discovering compounds that can modulate receptor activity, offering potential therapeutic applications for various diseases (Romero et al., 2012).
Selective Estrogen Receptor Modulators
Compounds structurally related to "(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride" have been studied as selective estrogen receptor modulators (SERMs), indicating their potential in modulating estrogen receptors with agonist or antagonist activity, depending on the target tissues. This research could have implications for the treatment of diseases like osteoporosis and certain types of cancer (Palkowitz et al., 1997).
Anti-inflammatory and Analgesic Agents
The synthesis and pharmacological evaluation of compounds with benzamide structures for their anti-inflammatory and analgesic properties suggest a potential research application for similar compounds. This includes exploring their mechanism of action and efficacy in relevant models (Okunrobo, Usifoh, & Scriba, 2006).
Molecular Interaction Studies
Investigating the molecular interactions of compounds with specific receptors, such as the CB1 cannabinoid receptor, can provide insights into their pharmacological profiles and potential therapeutic applications. This area of research is critical for understanding the compound's efficacy and safety profile (Shim et al., 2002).
Eigenschaften
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.ClH/c1-2-26-20-8-7-18-5-3-4-6-19(18)21(20)22(25)24-12-10-23(11-13-24)15-17-9-14-27-16-17;/h3-9,14,16H,2,10-13,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNIXPBFLVNYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)


![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

